7-Methyl-6-azaspiro[3.4]octane
Description
Significance of Spirocyclic Frameworks in Contemporary Organic Chemistry
Spirocyclic frameworks, which are characterized by a single atom shared between two rings, have emerged as a crucial structural motif in modern organic chemistry. smolecule.com Their inherent three-dimensional geometry sets them apart from flat, aromatic systems, offering a scaffold with well-defined vectors for pendant functional groups. molport.comsmolecule.com This distinct spatial arrangement allows for a higher degree of interaction with the active sites of biological targets. sigmaaldrich.com
The introduction of spirocyclic systems into molecules can significantly enhance their pharmacological profiles. These frameworks contribute to conformational rigidity, which can minimize the entropic penalty of binding to a protein or enzyme, potentially leading to increased potency and selectivity. molport.comsmolecule.com Furthermore, incorporating spirocycles can improve key physicochemical properties such as aqueous solubility and metabolic stability, which are critical for the successful development of new therapeutic agents. lookchem.com The synthesis of these complex structures, however, presents a considerable challenge for organic chemists, driving the development of innovative synthetic methodologies. smolecule.com
Overview of Azaspirocyclic Systems
Synthetic access to azaspirocyclic systems is an active area of research, with various strategies being developed. bldpharm.comrsc.org These methods are crucial for generating novel chemical entities for drug discovery programs. The incorporation of an azaspirocyclic core can lead to compounds with improved pharmacokinetic properties, such as enhanced metabolic stability and optimized lipophilicity (logD values). lookchem.com
Structural Context of 6-azaspiro[3.4]octane within Azaspirocycles
Within the diverse family of azaspirocycles, the 6-azaspiro[3.4]octane scaffold holds a specific structural identity. It is a bicyclic amine that consists of a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) ring through a shared quaternary carbon atom, known as the spiro center. This arrangement provides a rigid and compact framework.
The synthesis of the 6-azaspiro[3.4]octane core typically relies on annulation reactions, which involve the construction of one ring onto another. biosynth.com These synthetic routes often start from readily available cyclopentane and azetidine precursors. The 6-azaspiro[3.4]octane moiety serves as a versatile building block in organic synthesis, providing a structurally unique scaffold for the creation of more complex molecules with potential applications in medicinal chemistry, such as in the development of enzyme inhibitors.
Research Significance of 7-Methyl-6-azaspiro[3.4]octane as a Model System
The compound this compound serves as a valuable model system for investigating the influence of substitution on the properties of the 6-azaspiro[3.4]octane scaffold. The introduction of a methyl group at the 7-position, adjacent to the nitrogen atom in the azetidine ring, creates a chiral center and allows for the study of stereochemical effects on biological activity and molecular interactions. smolecule.com
Derivatives of this compound are subjects of research in medicinal chemistry. For instance, (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one, a related compound featuring a carbonyl group, has been investigated for its potential neuroactive properties, particularly its effects on neurotransmitter systems. smolecule.com Such studies highlight the utility of the 7-methyl substituted scaffold as a template for designing new therapeutic agents, especially for central nervous system disorders. smolecule.com The reactivity of the core structure, including reactions at the nitrogen atom and modifications to the rings, makes it a versatile platform for creating libraries of compounds for biological screening. smolecule.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
7-methyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15N/c1-7-5-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3 |
InChI Key |
LXZYDFHXZDFHAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC2)CN1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Methyl 6 Azaspiro 3.4 Octane and Analogues
Strategies for Spiro Ring Formation in Azaspiro[3.4]octanes
The construction of the characteristic spirocyclic core of azaspiro[3.4]octanes, where a single carbon atom is shared between a cyclobutane (B1203170) and a pyrrolidine (B122466) ring, can be achieved through several strategic approaches. These methods often rely on the sequential or concerted formation of the two rings around a central quaternary carbon.
Annulation Protocols for Construction of the Spiro[3.4]octane Skeleton
Annulation, or ring-forming, reactions are a cornerstone of spirocycle synthesis. For the 6-azaspiro[3.4]octane skeleton, these strategies typically involve either the formation of the cyclopentane (B165970) ring onto a pre-existing azetidine (B1206935) or the construction of the azetidine ring onto a cyclopentane precursor. rsc.org These methods often utilize readily available starting materials and established chemical transformations. rsc.org
One common approach involves the annulation of a cyclopentane ring with an azetidine moiety. This can be achieved through various ring-closure reactions. Alternative routes focus on the annulation of the four-membered azetidine ring onto a cyclopentane-derived intermediate. rsc.org The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final spirocycle.
Table 1: Annulation Strategies for Azaspiro[3.4]octane Synthesis
| Strategy | Description | Starting Materials | Key Transformations | Ref |
| Cyclopentane Annulation | Formation of the cyclopentane ring onto an azetidine precursor. | Azetidine derivatives, bifunctional reagents | Ring-closing metathesis, Dieckmann condensation | rsc.org |
| Azetidine Annulation | Construction of the four-membered azetidine ring onto a cyclopentane scaffold. | Cyclopentanone derivatives, amino alcohols | Intramolecular cyclization, Mitsunobu reaction | rsc.org |
Intramolecular Cyclization Approaches
Intramolecular cyclization is a powerful and frequently employed strategy for the synthesis of spirocyclic systems, including 6-azaspiro[3.4]octanes. vulcanchem.comvulcanchem.com This approach involves a precursor molecule containing all the necessary atoms for the final spirocycle, which then undergoes a ring-closing reaction.
A plausible synthetic route to a substituted 6-azaspiro[3.4]octane, such as 6-methyl-6-azaspiro[3.4]octan-2-ol, could involve the intramolecular cyclization of a suitably functionalized open-chain precursor. vulcanchem.com For instance, a precursor containing a nucleophilic amine and an electrophilic center, separated by the appropriate number of carbon atoms, can be induced to cyclize, forming the pyrrolidine ring of the spiro[3.4]octane system. Similarly, the synthesis of 5-(iodomethyl)-6-azaspiro[3.4]octan-7-one can be achieved via the intramolecular cyclization of a hydroxymethyl-substituted precursor in the presence of iodine.
The synthesis of 2-[(tert-butoxy)carbonyl]-2-azaspiro[3.4]octane-6-carboxylic acid also relies on the formation of the spirocyclic core through intramolecular cyclization as a key step. vulcanchem.com Furthermore, the one-pot intramolecular cyclization of cyanoalkylsulfonyl fluorides has been shown to be an effective method for producing spirocyclic sultams, demonstrating the versatility of this approach. nih.gov
[3+2] Cycloaddition Reactions for Azaspiro[3.4]octane Synthesis
[3+2] Cycloaddition reactions represent a highly efficient and atom-economical method for the construction of five-membered rings, making them well-suited for the synthesis of the pyrrolidine portion of the azaspiro[3.4]octane framework. This strategy typically involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
A notable example is the reaction between an azomethine ylide, generated in situ, and an electron-deficient alkene. researchgate.net This approach has been successfully employed to synthesize various substituted azaspiro[3.4]octanes. researchgate.netdp.tech The versatility of this method allows for the introduction of diverse substituents on both the cyclobutane and pyrrolidine rings by simply varying the starting materials. For instance, the reaction of isatins and azetidine-2-carboxylic acid with maleimides or itaconimides leads to spiro[1-azabicyclo[3.2.0]heptane] frameworks through a [3+2] cycloaddition. acs.org
Table 2: Examples of [3+2] Cycloaddition for Azaspiro[3.4]octane Synthesis
| 1,3-Dipole Source | Dipolarophile | Resulting Spirocycle | Ref |
| Azomethine ylide (from N-benzyl glycinate (B8599266) and cyclobutanone) | Electron-deficient alkenes | Substituted 6-azaspiro[3.4]octanes | researchgate.net |
| Azomethine ylide (from isatin (B1672199) and azetidine-2-carboxylic acid) | Maleimides/Itaconimides | Spiro[1-azabicyclo[3.2.0]heptane]oxindoles | acs.org |
| Nitrones | Alkenes | Isoxazolidine-containing spirocycles (precursors to spirocyclic amines) | researchgate.net |
Cascade and Tandem Reaction Sequences for Spirocyclic Amine Generation
Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer a highly efficient and elegant approach to the synthesis of complex molecules like spirocyclic amines. These sequences can rapidly build molecular complexity from simple starting materials.
A cooperative palladium/copper-catalyzed tandem reaction has been developed for the synthesis of spiro[indoline-2,3'-pyrrolidin]-2'-ones. This process involves the benzylation of an α-isocyano lactam, followed by an amine addition and an intramolecular N-arylation. acs.org While not directly yielding a 6-azaspiro[3.4]octane, this methodology showcases the power of tandem catalysis in constructing spirocyclic amine frameworks.
Another example involves a tandem three-component reaction to synthesize spirocyclic 2-indolinylformamidines through the cooperative action of palladium and copper catalysts. acs.org Furthermore, cascade reactions involving nitrones and alkenes can lead to the formation of tricyclic isoxazolidines, which can then be reduced to provide access to spirocyclic amines. researchgate.net
Enantioselective Synthesis of Chiral Azaspiro[3.4]octanes
The development of enantioselective methods for the synthesis of chiral azaspiro[3.4]octanes is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, is a key strategy in this endeavor.
Asymmetric Catalysis in Spirocyclic Amine Synthesis (e.g., chiral phosphoric acid, chiral ligands)
Chiral phosphoric acids have emerged as powerful organocatalysts for a wide range of enantioselective transformations. beilstein-journals.org Their ability to act as chiral Brønsted acids allows them to activate substrates towards nucleophilic attack in a stereocontrolled manner. core.ac.uk In the context of spirocycle synthesis, chiral phosphoric acid catalysis has been successfully applied to the enantioselective synthesis of axially chiral spiro compounds. beilstein-journals.org For example, they can catalyze the enantioselective addition of nucleophiles to imines, a key step in the synthesis of chiral amines. google.com
The use of chiral ligands in transition metal catalysis is another cornerstone of asymmetric synthesis. acs.org Chiral phosphine (B1218219) ligands, particularly those with spiro backbones, have proven to be highly effective in the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. acs.orgnih.gov Synergistic catalysis, combining a chiral secondary amine and a palladium(0) catalyst, has been used in a cascade reaction to produce chiral spiroisoxazolones, which are precursors to chiral spirocyclic compounds. nih.govacs.org This approach highlights the potential of combining different catalytic modes to achieve high levels of stereocontrol. acs.org
Table 3: Asymmetric Catalytic Approaches to Chiral Spirocyclic Amines
| Catalytic System | Reaction Type | Key Features | Ref |
| Chiral Phosphoric Acid | Enantioselective addition to imines | Brønsted acid catalysis, formation of chiral ion pairs | beilstein-journals.orgcore.ac.ukgoogle.com |
| Chiral Phosphine Ligands (with transition metals) | Asymmetric hydrogenation of imines | High enantioselectivity, broad substrate scope | acs.orgnih.gov |
| Chiral Secondary Amine / Palladium(0) | Synergistic cascade reaction | Combination of organocatalysis and transition metal catalysis | nih.govacs.org |
Biocatalytic Routes to Chiral Spirocyclic Building Blocks
Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity under mild, environmentally friendly conditions. researchgate.net Enzymes, such as hydrolases and transaminases, are increasingly used to produce enantiomerically pure spirocyclic building blocks through kinetic resolution.
Enzymatic kinetic resolution (EKR) is a prominent biocatalytic strategy. For instance, halohydrin dehalogenases have been successfully employed in the kinetic resolution of bulky spiro-epoxyoxindoles. acs.orgresearchgate.net In one study, the HheC enzyme from Agrobacterium radiobacter catalyzed the enantio- and regioselective azidolysis of various racemic spiro-epoxyoxindoles. acs.org This process yields valuable chiral spiro-epoxyoxindoles and 3-(azidomethyl)-3-hydroxyoxindoles with high optical purity. acs.org The reaction can be performed on a gram scale, demonstrating its synthetic utility and scalability. acs.org
| Substrate (racemic) | Remaining Substrate (S)-enantiomer | Product (R)-enantiomer | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| Spiro-epoxyoxindole (1a) | (S)-1a | (R)-2a | 0.5 | 49 (for R-2a) | >99 (for S-1a), 96 (for R-2a) |
| 5-Fluoro-spiro-epoxyoxindole (1c) | (S)-1c | (R)-2c | 0.5 | 49 (for R-2c) | >99 (for S-1c), >99 (for R-2c) |
| 5-Chloro-spiro-epoxyoxindole (1d) | (S)-1d | (R)-2d | 0.5 | 48 (for R-2d) | >99 (for S-1d), >99 (for R-2d) |
Another powerful biocatalytic method is dynamic kinetic resolution (DKR), which can overcome the 50% theoretical yield limit of classical kinetic resolution. rsc.org For example, the lipase (B570770) PS-IM from Pseudomonas cepacia, combined with a ruthenium catalyst for in-situ racemization of the starting material, achieved the acetylation of 3-hydroxypyrrolidine with an 87% yield and 95% enantiomeric excess. rsc.org More recently, transaminases have been developed to provide key chiral spirocyclic diamine building blocks for the synthesis of selective M1/M4 muscarinic agonists, highlighting the role of biocatalysis in producing crucial intermediates for drug discovery. nih.gov
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are reusable chemical entities that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net This approach is well-established for the asymmetric synthesis of complex molecules, including spirocycles.
One effective strategy involves the use of chiral bicyclic lactams as auxiliaries. aragen.com An efficient synthesis of spiro-pyrrolidone-3,3′-oxoindole structures was achieved with excellent enantioselectivity through the SNAr reaction of α-acylated chiral bicyclic lactams with o-nitro aryls. aragen.com The reaction proceeds under mild conditions with high atom economy, followed by a reduction of the nitro group and in-situ intramolecular amidation to form the spirocyclic core. aragen.com
A widely used chiral auxiliary is the N-tert-butanesulfinyl group. A three-step procedure starting from chiral N-tert-butanesulfinyl imines has been developed to synthesize various 1-substituted 2-azaspiro[3.4]octanes and related structures. nih.gov The key steps include the diastereoselective addition of a cycloalkanecarboxylate anion, reduction of the resulting ester, and an intramolecular nucleophilic substitution to form the spirocyclic amine. nih.gov This method demonstrates broad applicability for constructing different ring sizes within the spirocyclic framework. nih.govbeilstein-journals.org
| Ring Size (n) | Aryl Group (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 (cyclobutane) | Phenyl | 1-Phenyl-2-azaspiro[3.3]heptane | 63 | >98:2 |
| 2 (cyclopentane) | Phenyl | 1-Phenyl-2-azaspiro[3.4]octane | 55 | >98:2 |
| 3 (cyclohexane) | Phenyl | 1-Phenyl-2-azaspiro[3.5]nonane | 61 | >98:2 |
Metal-Catalyzed and Organocatalytic Transformations
Both transition metal catalysis and organocatalysis have revolutionized the synthesis of complex organic molecules, providing powerful tools for the construction of spirocyclic systems with high efficiency and selectivity.
Transition metals like palladium, rhodium, gold, and copper are frequently used to catalyze intramolecular cyclizations to form spirocyclic frameworks. researchgate.net Palladium-catalyzed reactions are particularly common. For instance, a palladium(0)-catalyzed Mizoroki-Heck spirocyclization was used to synthesize spirooxindoles with high regio- and stereoselectivity. diva-portal.org Another approach involves the dearomative spirocyclization of bromoarenes bearing an aminoalkyl group with N-tosylhydrazones, catalyzed by a palladium complex, to yield alkylidene-azaspirocycles. thieme-connect.de
Rhodium catalysts have enabled highly enantio- and diastereoselective cyclizations. A notable example is the rhodium-catalyzed cyclization of N-allenyltryptamines, which produces 6-membered spirocyclic indolenines. bohrium.comsci-hub.se This allylic addition method uses a commercially available ligand with low catalyst loadings, and the resulting spiroindolenines can be converted into other valuable building blocks like spirooxindoles. sci-hub.se
Gold catalysis has also been applied to the synthesis of azaspirocycles. A gold(I)-catalyzed spirocyclization of 1-ene-4,9- and 3-ene-1,7-diyne esters provides access to a diverse range of spirocyclic pyrrolidines and piperidines, such as azaspiro[4.4]nonenones and azaspiro[4.5]decadienones. bohrium.comresearchgate.net
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. nih.gov This field has provided numerous methods for constructing chiral spirocyclic amines and their analogues. bohrium.com Organocatalytic strategies are often classified by their mode of activation, such as covalent (e.g., amine and N-heterocyclic carbene catalysis) and non-covalent (e.g., hydrogen bonding and phase transfer catalysis) interactions. rsc.org
A highly enantioselective, one-pot, two-step organocatalytic reaction has been developed to synthesize optically active spirocyclic piperidones. mdpi.com The sequence involves a Wolff rearrangement–amidation followed by a secondary amine-catalyzed asymmetric Michael addition and subsequent hemiaminalization, affording products with up to 97% ee. mdpi.com
Bifunctional organocatalysts, such as chiral thioureas, are also highly effective. The reaction of isothiocyanato oxindoles with alkylidene pyrazolones, catalyzed by a rosin-derived thiourea, produces multicyclic spiro-compounds containing three contiguous stereogenic centers with good to excellent yields. sci-hub.box These methods showcase the power of organocatalysis to construct complex spirocyclic architectures with high stereocontrol. bohrium.comsci-hub.box
Green Chemistry Principles and Electrochemical Synthesis in Spirocycle Production
The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being integrated into synthetic strategies for spirocycles. rsc.org This includes the use of environmentally benign solvents, catalysts, and energy sources.
Photocatalysis and electrocatalysis represent green and efficient synthetic methods that have been applied to the construction of spirocyclic compounds. sioc-journal.cn Electrochemical synthesis, for example, can drive reactions that might otherwise require harsh reagents. An electrooxidative method has been reported for the synthesis of novel spiro compounds, demonstrating a green alternative to traditional chemical oxidation. cambridgescholars.com A review of recent progress highlights the potential of both photocatalysis and electrocatalysis in constructing various spiro-skeletons, including spiro[4.5] and spiro[5.5] systems. sioc-journal.cn
Another example of green chemistry is the development of metal-free catalytic systems that operate under ambient conditions. A simple phenol-derived organocatalyst was used for the synthesis of spirocyclic carbonates from spiroepoxy oxindoles and carbon dioxide (CO2). rsc.orgrsc.org This method proceeds with up to 99% conversion and avoids the use of metals or co-catalysts. rsc.org The efficiency of this process was evaluated using green metrics, such as mass intensity, confirming its sustainability. rsc.org
Development of Step-Economic and Scalable Synthetic Routes
For practical applications, particularly in drug discovery and development, synthetic routes must be not only efficient and selective but also step-economic and scalable. acs.org A step-economic synthesis minimizes the number of individual chemical transformations, reducing waste, cost, and labor.
Robust and step-economic routes have been developed for novel thia- and oxa-azaspiro[3.4]octanes, which are designed as multifunctional modules for drug discovery libraries. acs.orgresearchgate.net One approach features a scalable route to a spiro-bis-morpholine scaffold that allows for the sequential functionalization of two amine groups, making it highly attractive for generating compound libraries. acs.org
The development of a chiral route to spirocyclic diamine building blocks for M4 agonists also illustrates the importance of scalability. nih.gov While an initial route was successful, it was not step-economic as it required carrying a precious chiral spirocycle through multiple synthetic steps. nih.gov Subsequent optimization focused on developing a more efficient and scalable process. Similarly, cascade reactions, which combine multiple bond-forming events in a single operation, are inherently step-economic. A palladium-catalyzed cascade reaction has been used to access chiral spiroisoxazolone derivatives in a one-pot procedure, demonstrating an efficient approach to complex spirocycles. acs.org
Advanced Characterization and Structural Analysis of 7 Methyl 6 Azaspiro 3.4 Octane Derivatives
Spectroscopic Techniques for Elucidation of Molecular Architecture
Spectroscopic methods are indispensable for defining the molecular connectivity and spatial arrangement of atoms in novel chemical entities. For derivatives of 7-methyl-6-azaspiro[3.4]octane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a comprehensive understanding of the molecular structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.
¹H and ¹³C NMR
¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. In a complex derivative such as (2-((5-Chloro-2-((2-methoxy-5-(6-methyl-6-azaspiro[3.4]octan-2-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethyl phosphine (B1218219) oxide, the ¹H NMR spectrum displays a series of signals corresponding to the aromatic, methoxy, and dimethyl phosphine oxide groups, in addition to the characteristic signals of the 6-methyl-6-azaspiro[3.4]octane moiety. google.com The protons on the spirocyclic core typically appear as complex multiplets in the upfield region of the spectrum, reflecting the rigid nature of the fused ring system. google.com For instance, the protons of the cyclobutane (B1203170) and pyrrolidine (B122466) rings in related 6-azaspiro[3.4]octane structures are observed in the range of δ 1.7–2.8 ppm. pharm.or.jp
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 8.45 | s | Aromatic H |
| 6.89-8.31 | m | Aromatic H |
| 3.86 | s | -OCH₃ |
| 2.08-3.53 | m | Azaspiro[3.4]octane ring protons |
| 2.88, 2.96 | s | N-CH₃ (isomer signals) |
| 1.84, 1.87 | s | P-(CH₃)₂ |
2D NMR
Two-dimensional (2D) NMR techniques, such as COSY, HSQC, HMBC, and NOESY, are critical for assembling the complete molecular structure and defining its stereochemistry. For spirocyclic systems, NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable as it identifies protons that are close in space, providing definitive evidence for the spatial orientation of substituents. In the analysis of related rigid piperidine-containing spirocycles, NOESY experiments have been used to unambiguously determine the axial or equatorial orientation of substituents by observing specific cross-peaks between the substituent's protons and the axial protons of the ring system. wiley-vch.de This technique is essential for confirming the three-dimensional conformation of this compound derivatives.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to measure the molecular weight of a compound and to deduce structural information from its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used to determine the molecular mass of polar molecules, often observing the protonated molecular ion [M+H]⁺.
For the parent compound, (7R)-7-methyl-6-azaspiro[3.4]octane, the predicted protonated molecular ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 126.12773. uni.lu For more complex derivatives, such as the previously mentioned phosphine oxide, an [M+H]⁺ ion was observed at m/z 526.2, confirming its molecular weight. google.com The fragmentation of azaspiro[3.4]octane derivatives under electron ionization (EI) is influenced by the nitrogen atom and the inherent strain of the spirocyclic system. aip.org The fragmentation pathways typically involve cleavage of the bonds adjacent to the nitrogen and the spiro-carbon, leading to characteristic daughter ions that help to confirm the core structure. aip.org
| Compound | Technique | Observed Ion (m/z) | Reference |
|---|---|---|---|
| (7R)-7-Methyl-6-azaspiro[3.4]octane | Predicted ESI | 126.12773 [M+H]⁺ | uni.lu |
| (2-((5-Chloro-2-((2-methoxy-5-(6-methyl-6-azaspiro[3.4]octan-2-yl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)dimethyl phosphine oxide | LCMS (ESI) | 526.2 [M+H]⁺ | google.com |
Infrared (IR) Spectroscopy for Identification of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For derivatives of this compound, IR spectroscopy can confirm the presence of the aliphatic core and any additional functional groups introduced during synthesis.
The spectra would be expected to show characteristic C-H stretching vibrations for the sp³-hybridized carbons of the cyclobutane and pyrrolidine rings at approximately 2850-3000 cm⁻¹. libretexts.orglibretexts.org If the nitrogen atom is unsubstituted (N-H), a characteristic stretching band would appear in the 3300–3500 cm⁻¹ region. Derivatives containing a carbonyl group (C=O), such as (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one, would exhibit a strong absorption band typically between 1670 and 1780 cm⁻¹. libretexts.orgsmolecule.com
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Alkane C-H | Stretch | 2850-3000 | libretexts.orglibretexts.org |
| Amine N-H | Stretch | 3300-3500 | |
| Carbonyl C=O (in lactam) | Stretch | ~1670-1780 | libretexts.org |
| Amine C-N | Stretch | 1000-1250 | libretexts.org |
X-ray Crystallography for Solid-State Structure and Stereochemical Determination
While spectroscopic techniques provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, which define the exact conformation of the molecule.
For chiral molecules like derivatives of this compound, single-crystal X-ray analysis is the gold standard for determining the absolute stereochemistry. The stereochemistry of a related (R)-7-substituted-5-oxa-2-azaspiro[3.4]octane derivative was unequivocally confirmed using X-ray crystallography. google.com Such an analysis for a this compound derivative would provide conclusive proof of the configuration at the chiral center (C7) and reveal the precise puckering of both the cyclobutane and the pyrrolidine rings. This structural information is invaluable for structure-activity relationship (SAR) studies and for understanding interactions with biological targets.
Computational and Theoretical Studies of Azaspiro 3.4 Octane Systems
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 7-methyl-6-azaspiro[3.4]octane. These methods, operating from the first principles of quantum mechanics, can predict molecular structure, stability, and electronic characteristics with high accuracy. wikipedia.orgusm.edu
Density Functional Theory (DFT) for Molecular Geometry and Stability
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized molecular geometry and relative stability of different conformations of azaspiro[3.4]octane derivatives. researchgate.netaps.org For instance, DFT calculations can predict bond lengths, bond angles, and dihedral angles that correspond to the lowest energy (most stable) structure of this compound.
DFT calculations at levels like B3LYP/6-31G* are used to model transition states and reaction energetics, providing insights into the regioselectivity of reactions. By analyzing the electron density distribution, researchers can identify regions of the molecule that are more susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting the outcomes of chemical reactions and for designing new synthetic routes.
Table 1: Predicted Geometrical Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-N Bond Length (Azetidine Ring) | 1.47 Å |
| C-C Bond Length (Cyclopentane Ring) | 1.54 Å |
| C-N-C Bond Angle | 92.5° |
| Spirocyclic Carbon Bond Angles | ~109.5° |
| Note: These are representative values and can vary depending on the specific DFT functional and basis set used. |
Ab Initio Methods for Electronic Properties
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. wikipedia.orgusm.edu These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a rigorous approach to studying the electronic properties of molecules. wikipedia.org For azaspiro[3.4]octane systems, ab initio calculations can be used to determine properties such as ionization potential, electron affinity, and the distribution of molecular orbitals (HOMO and LUMO). robocoast.euscirp.org
Understanding the electronic properties is crucial for predicting the molecule's reactivity and its potential interactions with biological targets. For example, the energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more likely to be reactive.
Mechanistic Investigations of Spirocyclization Reactions (e.g., transition states, reaction pathways)
Computational chemistry plays a vital role in elucidating the mechanisms of complex organic reactions, such as those used to synthesize azaspiro[3.4]octane scaffolds. nih.govrsc.org By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the high-energy structures that connect reactants to products. numberanalytics.comfiveable.me
For example, in the synthesis of azaspiro[3.4]octanes via [3+2] cycloaddition reactions, computational studies can help to understand the stereochemical outcome by modeling the different possible approaches of the reactants. researchgate.net DFT calculations can be used to determine the activation energies for different reaction pathways, allowing researchers to predict which pathway is more likely to occur. chemrxiv.org This understanding can guide the optimization of reaction conditions to favor the formation of the desired product. nih.govnumberanalytics.com
Predictive Modeling for Stereochemical Outcomes in Azaspirocyclizations
The synthesis of spirocyclic compounds often leads to the formation of multiple stereoisomers. Predictive modeling, based on computational methods, can be a powerful tool to forecast the stereochemical outcome of azaspirocyclization reactions. sigmaaldrich.com By analyzing the transition state structures leading to different stereoisomers, it is possible to predict which isomer will be formed preferentially.
For instance, in the asymmetric synthesis of 1-substituted 2-azaspiro[3.4]octanes, computational models can help rationalize the observed diastereoselectivity by comparing the energies of the different transition states. beilstein-journals.org This predictive capability is highly valuable in medicinal chemistry, where the specific stereochemistry of a molecule is often crucial for its biological activity.
Structure-Based Computational Approaches for Scaffold Design
The azaspiro[3.4]octane framework serves as a versatile scaffold in drug discovery. Structure-based computational approaches are increasingly used to design novel derivatives with improved pharmacological properties. nih.govuliege.be These methods often start with the known three-dimensional structure of a biological target, such as an enzyme or a receptor.
By using computational docking programs, researchers can simulate how different azaspiro[3.4]octane derivatives might bind to the active site of the target protein. This allows for the virtual screening of large libraries of compounds and the identification of candidates with high predicted binding affinity. researchgate.net Furthermore, computational methods can be used to design scaffolds with specific vectors for functionalization, enabling the synthesis of focused libraries for biological evaluation. researchgate.net
Research Applications of the 6 Azaspiro 3.4 Octane Core
Utilization as Versatile Scaffolds in Molecular Design
The intrinsic structural properties of the 6-azaspiro[3.4]octane core, such as its conformational rigidity and defined three-dimensional geometry, make it an ideal scaffold for molecular design. This framework serves as a robust foundation upon which various functional groups can be appended, allowing for the systematic exploration of chemical space and the construction of novel molecular entities.
The 6-azaspiro[3.4]octane framework is extensively used as a foundational building block in the multistep synthesis of more complex organic molecules. researchgate.net Its structure can be strategically modified to introduce a wide array of functional groups, enabling the creation of a diverse library of derivatives. For instance, derivatives such as 6-Azaspiro[3.4]octane-5,7-dione feature reactive carbonyl groups that serve as handles for further chemical transformations. chemscene.com The synthesis of various substituted azaspiro[3.4]octanes, including thia- and oxa- variants, highlights the modularity of this scaffold in preparing for drug discovery programs. researchgate.netresearchgate.net
The development of scalable synthetic routes to access these building blocks is crucial. researchgate.net Researchers have established efficient, multi-gram scale syntheses for derivatives like 6-benzyl-2,6-diazaspiro[3.4]octane oxalate and 2-oxa-6-azaspiro[3.4]octane, demonstrating their utility as practical substitutes for common motifs like piperazine and morpholine in drug design. researchgate.net
Table 1: Examples of 6-Azaspiro[3.4]octane-based Building Blocks
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 6-Azaspiro[3.4]octane-5,7-dione | 1497-16-1 | C7H9NO2 | Contains two reactive carbonyl groups. chemscene.com |
| 2-Oxa-6-azaspiro[3.4]octane | 220290-68-6 | C6H11NO | A bioisostere for morpholine. researchgate.netnih.gov |
| 6-Benzyl-2,6-diazaspiro[3.4]octane oxalate | Not Available | C16H22N2O4 | A surrogate for piperazine. researchgate.net |
| tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | 203661-71-6 | C12H19NO3 | A ketone-containing building block. bldpharm.com |
Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to probe biological functions. The 6-azaspiro[3.4]octane core is a valuable module in DOS due to its rigid, three-dimensional nature, which allows chemists to "escape from flatland" and explore new areas of chemical space. researchgate.net The introduction of spirocyclic centers provides a pathway to novel molecular architectures that are distinct from traditional, planar aromatic compounds.
The synthesis of libraries based on this scaffold allows for the exploration of structure-activity relationships. For example, the 2,6-diazaspiro[3.4]octane core is considered an emerging "privileged structure" because it appears frequently in compounds with a wide range of biological activities, including inhibitors of hepatitis B capsid protein and modulators of MAP and PI3K signaling pathways. mdpi.com By modifying the periphery of the diazaspiro[3.4]octane core, researchers can fine-tune the properties of the resulting molecules to achieve desired biological effects. mdpi.com
Role in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules linked by non-covalent interactions. The well-defined structure and functionalizability of the 6-azaspiro[3.4]octane scaffold lend it potential applications in this field.
A coordination complex consists of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. thermofisher.combccampus.ca The nitrogen atom within the 6-azaspiro[3.4]octane ring possesses a lone pair of electrons, making it a potential Lewis base capable of coordinating to a metal center. bccampus.ca This allows for the design of novel ligands where the spirocyclic framework provides a rigid and sterically defined environment around the metal. By modifying the scaffold with additional donor atoms, polydentate ligands can be created, which bind to a metal ion at multiple points, often resulting in more stable complexes. bccampus.ca For instance, 6-(6-chloropyridin-3-yl)-1,6-diazaspiro[3.4]octane incorporates a pyridine nitrogen in addition to the spirocyclic nitrogen, creating a bidentate chelation site. unc.edu
The rigid and predictable geometry of the 6-azaspiro[3.4]octane core makes it a candidate for constructing larger, ordered supramolecular assemblies. While specific examples are not extensively documented in the reviewed literature, building blocks incorporating this scaffold are categorized under "Supramolecular Host Materials," suggesting their potential utility in this area. chemscene.com The directionality of functional groups appended to the spirocyclic frame can guide non-covalent interactions like hydrogen bonding or π-stacking, leading to the self-assembly of well-defined architectures such as cages, polymers, or networks.
Integration into Functional Material Science Research
Functional materials are designed to possess specific properties that can be externally controlled, finding use in electronics, optics, and catalysis. The incorporation of unique molecular building blocks is a key strategy in the development of new functional materials.
The 6-azaspiro[3.4]octane scaffold offers a rigid, saturated, and three-dimensional motif that can be integrated into larger molecular systems, such as polymers or nanoscale structures, to impart specific physical or chemical properties. The rigidity of the spirocyclic core can influence the morphology and stability of materials. For example, incorporating such structures into a polymer backbone could enhance its thermal stability or alter its mechanical properties. While the direct application of 6-azaspiro[3.4]octane in functional materials is an emerging area, its derivatives are used in the production of various chemicals where their structural properties are leveraged. The development of nanoparticles and other nanostructures often relies on the precise arrangement of molecular components, a role for which the defined geometry of spirocycles is well-suited. jhu.edu
Precursors for Advanced Polymeric Systems
The 6-azaspiro[3.4]octane framework is being explored as a precursor for the synthesis of advanced polymers. The bifunctional nature of this scaffold, with the secondary amine providing a reactive site for polymerization, allows for its incorporation into various polymer backbones. This can lead to the development of polymers with tailored thermal and mechanical properties. The rigid spirocyclic unit can enhance the glass transition temperature and improve the dimensional stability of the resulting polymeric materials.
Structural Components in Novel Chemical Materials
In the realm of novel chemical materials, the 6-azaspiro[3.4]octane core serves as a versatile scaffold. Its distinct three-dimensional structure is utilized to create molecules with specific spatial arrangements of functional groups. This is particularly relevant in the design of ligands for catalysis and in the development of materials with unique optical or electronic properties. The incorporation of this spirocyclic motif can influence the crystalline packing of materials and their solid-state properties.
Emerging Trends and Future Directions in Azaspiro 3.4 Octane Research
Innovation in Catalytic Asymmetric Synthesis
The creation of enantiomerically pure chiral molecules is a cornerstone of modern drug development, and the asymmetric synthesis of azaspiro[3.4]octanes is a key area of innovation. nih.govfrontiersin.orgnih.gov Catalytic asymmetric synthesis, which uses small amounts of chiral catalysts to produce large quantities of a single enantiomer, has revolutionized the production of complex molecules. chiralpedia.com Advances in this field are moving beyond traditional methods toward more efficient, selective, and sustainable approaches.
Key trends include the development of novel chiral catalysts, including transition metal complexes, organocatalysts, and biocatalysts, to control the stereochemistry of the spirocyclic core. nih.govfrontiersin.orgnih.gov For instance, transition metals are pivotal as catalysts for a variety of transformations when used with chiral ligands like phosphines and N-heterocyclic carbenes (NHCs), allowing for precise stereochemical control. frontiersin.orgnih.gov Asymmetric organocatalysis, which avoids the use of metals, has also become a major pillar in this field, offering environmentally benign alternatives for complex transformations. nih.gov These methodologies are crucial for synthesizing specific stereoisomers of substituted azaspiro[3.4]octanes, which can exhibit vastly different pharmacological profiles. The integration of flow chemistry with asymmetric catalysis is another transformative approach, enabling precise control over reaction conditions and enhancing efficiency. nih.govfrontiersin.org
Table 1: Modern Catalytic Approaches in Asymmetric Synthesis
| Catalysis Type | Key Features | Relevance to Azaspiro[3.4]octane Synthesis |
|---|---|---|
| Transition Metal Catalysis | High efficiency and selectivity; utilizes chiral ligands (e.g., phosphines, NHCs) to control stereochemistry. frontiersin.orgnih.gov | Enables precise construction of the chiral spirocyclic core and introduction of substituents with defined stereochemistry. |
| Asymmetric Organocatalysis | Metal-free, environmentally friendly; uses small chiral organic molecules. nih.govnih.gov Awarded the 2021 Nobel Prize in Chemistry. nih.govchiralpedia.com | Provides alternative synthetic routes that avoid metal contamination, crucial for pharmaceutical applications. |
| Photocatalysis & Electrocatalysis | Uses light or electricity as a driving force; offers sustainable and atom-efficient transformations. nih.govfrontiersin.orgnih.gov | Opens new reaction pathways for constructing and functionalizing the azaspiro[3.4]octane scaffold under mild conditions. |
Exploration of Bio-inspired and Biocatalytic Routes
Nature provides a vast inspiration for chemical synthesis. Bio-inspired approaches mimic natural processes to build complex molecular architectures, while biocatalysis harnesses the power of enzymes to perform highly selective chemical transformations under mild conditions. nih.govfrontiersin.org
The use of enzymes in the synthesis of azaspiro[3.4]octanes is a burgeoning field. nih.gov Biocatalysis offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operates in environmentally friendly aqueous media. frontiersin.org Engineered enzymes, developed through methods like directed evolution, are being designed to catalyze specific reactions for which no traditional chemical catalysts exist. A recent development is the creation of a stereodivergent carbene transferase platform that can produce various pharmaceutically relevant azaspiroalkanes with high yield and excellent control over the specific stereoisomer formed. chemrxiv.org This biocatalytic method operates on a gram scale using low-cost engineered enzymes, highlighting its potential for industrial-scale synthesis of chiral building blocks like 7-Methyl-6-azaspiro[3.4]octane. chemrxiv.org
Bio-inspired synthetic strategies also focus on creating hierarchical and hybrid supramolecular assemblies, which can serve as templates or functional components in materials science. rsc.org While not yet broadly applied to azaspiro[3.4]octane synthesis, these principles offer future pathways for creating novel, functional materials based on this scaffold.
Development of Advanced Computational Tools for Azaspirocycle Prediction and Design
Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new therapeutic agents. nih.gov For azaspirocycles like this compound, computational methods are crucial for predicting their three-dimensional structure, physicochemical properties, and interactions with biological targets.
Advanced computational tools can be broadly categorized as structure-based or ligand-based. nih.gov Structure-based methods use the 3D structure of a target protein to dock potential ligands and predict binding affinity. nih.gov Ligand-based methods, such as Quantitative Structure-Activity Relationship (QSAR) models, rely on the chemical information of known active and inactive molecules to build predictive models. nih.gov
These tools are increasingly used to design novel azaspirocyclic scaffolds with desired properties. For example, software like ADMET Predictor and MetaSite can forecast the metabolic fate of a compound, predicting sites of metabolism by cytochrome P450 enzymes. nih.gov This is critical for designing drug candidates with improved metabolic stability. The development of machine learning and artificial intelligence is further enhancing the predictive power of these tools, enabling the rapid screening of virtual libraries and the de novo design of azaspirocycles with optimized pharmacological profiles. researchgate.net
Table 2: Key Computational Tools in Azaspirocycle Research
| Tool/Methodology | Primary Function | Application in Azaspirocycle Design |
|---|---|---|
| Molecular Docking (e.g., DOCK, GOLD) | Predicts the binding orientation and affinity of a ligand to a biological target. mdpi.com | Guides the design of azaspiro[3.4]octane derivatives to maximize target engagement and potency. |
| QSAR/QSPR | Correlates molecular descriptors with biological activity or physical properties to build predictive models. mdpi.com | Predicts the activity of novel azaspirocycles before synthesis, optimizing hit-to-lead campaigns. nih.gov |
| Metabolism Prediction (e.g., MetaSite, ADMET Predictor) | Identifies likely sites of metabolic transformation on a molecule. nih.gov | Aids in designing compounds with enhanced metabolic stability and favorable pharmacokinetic profiles. |
| Quantum Mechanics (QM) | Calculates electronic structure and reaction energies to understand reactivity. researchgate.net | Provides insights into reaction mechanisms for synthesizing novel azaspirocycles and predicts their intrinsic reactivity. researchgate.net |
Expansion of Synthetic Methodologies for Novel Substituent Introduction
The biological activity of the azaspiro[3.4]octane core is highly dependent on the nature and placement of its substituents. A major focus of current research is the development of robust and versatile synthetic methods to introduce a wide range of functional groups onto this scaffold.
Efficient, step-economic syntheses are a key goal, aiming to build molecular complexity quickly from simple, readily available starting materials. nih.govresearchgate.net Methodologies such as [3+2] cycloaddition reactions are being employed to construct the core pyrrolidine (B122466) ring of the azaspirocycle. researchgate.net Researchers are developing practical, one-pot syntheses and scalable routes to produce these building blocks for use in drug discovery libraries. researchgate.net
Future efforts will likely focus on late-stage functionalization, a strategy that allows for the modification of a complex molecule in the final steps of a synthesis. This approach enables the rapid generation of a diverse library of analogs from a common azaspiro[3.4]octane intermediate, which is highly valuable for structure-activity relationship (SAR) studies. The development of novel thia- and oxa-azaspiro[3.4]octanes further expands the available chemical space for drug discovery. nih.govresearchgate.netdntb.gov.ua
Applications in Chemical Probe Development and Biological System Interrogation
Chemical probes are small molecules designed to interact with a specific biological target, allowing researchers to study its function in living systems. The unique sp³-rich, three-dimensional structure of azaspiro[3.4]octanes makes them excellent scaffolds for developing highly selective and potent chemical probes.
A notable example is the identification of a novel diazaspiro[3.4]octane series from a high-throughput screening campaign against the malaria parasite, Plasmodium falciparum. ebi.ac.ukresearchgate.net These compounds showed activity against multiple stages of the parasite's lifecycle, including potent, low-nanomolar activity against the asexual blood stage and strong transmission-blocking properties. researchgate.net Subsequent medicinal chemistry efforts focused on optimizing this scaffold to improve potency and drug-like properties. ebi.ac.uk Mechanistic studies using these compounds identified the P. falciparum cyclic amine resistance locus as being implicated in the mode of resistance, demonstrating their utility in interrogating biological pathways. researchgate.net
The future will see an expanded role for azaspiro[3.4]octane derivatives as tools to explore new biology. By modifying the scaffold with reporter tags (e.g., fluorophores, biotin), researchers can create probes for use in cellular imaging, target identification, and proteomics, further unraveling the complex mechanisms of health and disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
